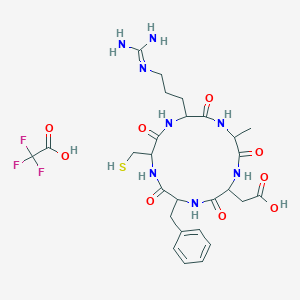

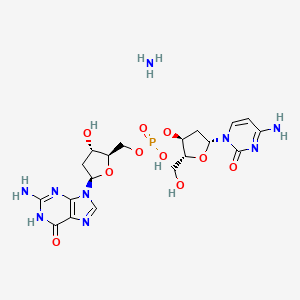

![molecular formula C15H10F3NO4 B1436972 1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2248286-24-8](/img/structure/B1436972.png)

1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Vue d'ensemble

Description

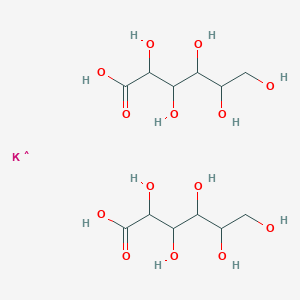

1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate, also known as 1,3-DIOX-TFM, is a novel and versatile compound that has seen increasing use in a variety of scientific research applications. This compound has been found to have several unique properties, such as its low toxicity, high solubility, and good stability, which make it an attractive option for chemical synthesis and research.

Applications De Recherche Scientifique

Bridgehead-Bridgehead Interactions and Reactivity

Studies on derivatives of bicyclo[1.1.1]pentane, such as the 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, have shed light on the unique reactivities and electronic effects facilitated by the bicyclo[1.1.1]pentane ring system. Investigations into their oxidation potential and dissociation constants reveal the influence of the bicyclo[1.1.1]pentane structure on electronic transmission and reactivity patterns (Adcock et al., 1999).

Synthetic Applications and Biological Probes

The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrates the potential of using bicyclo[1.1.1]pentane motifs as probes in biological studies, highlighting their role in expanding the tools available for medicinal chemistry (Thirumoorthi & Adsool, 2016).

Molecular Structure and Hydrogen Bonding

The crystallographic analysis of compounds containing the 1,3-dioxoisoindolin-2-yl unit provides insights into their molecular geometry, showcasing the planar nature of the 1,3-dioxoisoindolin-2-yl unit and its significant dihedral angle with the carboxylate group. This structural feature is crucial for understanding the intramolecular interactions and reactivity of such compounds (Raza et al., 2009).

Enantioselective Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) represents a novel approach to access chiral substituted BCPs, offering a pathway to synthesize enantioenriched, substituted products. This method emphasizes the versatility of BCPs in constructing chiral molecules, important in drug development and synthetic chemistry (Garlets et al., 2020).

Acidity and Bond Dissociation Energy

Research into the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane unveils the robustness of the C-H bonds within the bicyclo[1.1.1]pentane framework, providing insight into the stability and reactivity of these compounds. Such studies are pivotal for understanding the chemical properties of bicyclo[1.1.1]pentane derivatives in synthetic applications and material science (Reed et al., 2002).

Propriétés

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO4/c16-15(17,18)14-5-13(6-14,7-14)12(22)23-19-10(20)8-3-1-2-4-9(8)11(19)21/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQORFLXFRIFKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(F)(F)F)C(=O)ON3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)

![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)

![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)